N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-prop-2-enyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h3,5H,1,4H2,2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSMKMNDPHVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC=C)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain .
Pharmacokinetics
The presence of a -cf3 group in similar compounds has been associated with improved drug potency .
Result of Action
Similar compounds have shown inhibitory activity against various pathogens .
Action Environment
It’s important to prevent such chemicals from entering drains as they could have adverse environmental impacts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?
- Methodology : The synthesis typically involves multi-step heterocyclic chemistry. For example, a base-mediated alkylation reaction using K₂CO₃ in DMF under ambient conditions is a standard approach for introducing allyl groups to pyrazole-thiophene scaffolds . Trifluoromethylation can be achieved via nucleophilic substitution with CF₃-containing reagents or via direct incorporation of trifluoromethyl building blocks during ring formation .
- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like unreacted thiol intermediates or over-alkylation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (≥98% purity threshold) combined with spectroscopic techniques:
- ¹H/¹³C NMR : Confirm allyl group integration (δ ~5.0–6.0 ppm for vinyl protons) and trifluoromethyl singlet (δ ~110–120 ppm in ¹³C) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight and detect impurities .
Q. What solvents are suitable for in vitro dissolution of this compound?
- Methodology : The compound exhibits limited aqueous solubility but dissolves in DMSO (2 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) to maintain ≤0.1% DMSO concentration to avoid cytotoxicity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
- Mechanistic Insight : The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in plasma half-life .
- Experimental Design : Synthesize analogs with -CH₃ or -Cl substituents instead of -CF₃ and compare pharmacokinetic parameters (e.g., t₁/₂, AUC) in rodent models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Data Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, IC₅₀ values for kinase inhibition can vary between MDA-MB-231 (15.08 µM) and HeLa cells due to differential enzyme expression .
- Resolution : Standardize assays using isogenic cell lines and include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-study variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodology :
- Core Modifications : Replace the thieno[2,3-c]pyrazole ring with triazolo or oxadiazole moieties to assess target engagement .
- Substituent Effects : Test allyl vs. propargyl groups at the N-1 position to evaluate steric and electronic impacts on binding .
Q. What analytical techniques detect degradation products under accelerated stability conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
